molecular formula C13H12N6OS2 B2785664 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 874467-40-0

2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2785664
CAS No.: 874467-40-0
M. Wt: 332.4
InChI Key: TYWBAAHSQYSGPM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 3-methylphenyl-substituted tetrazole core linked via a sulfanyl bridge to an acetamide group bound to a 1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c1-9-3-2-4-10(7-9)19-13(16-17-18-19)22-8-11(20)15-12-14-5-6-21-12/h2-7H,8H2,1H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWBAAHSQYSGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions that incorporate both the tetrazole and thiazole moieties. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the tetrazole ring can be synthesized via [2+3] cycloaddition reactions between nitriles and azides . The thiazole ring, on the other hand, can be formed through cyclization reactions involving thioamides and α-haloketones .

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of these methods is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

The biological activities of this compound are primarily attributed to the presence of the tetrazole and thiazole groups. These moieties are known for their diverse pharmacological properties:

Antimicrobial Activity

Tetrazole derivatives have shown significant antimicrobial effects. For instance:

  • A study revealed that related tetrazole compounds exhibited MIC (Minimum Inhibitory Concentration) values as low as 1 μM against Mycobacterium tuberculosis, indicating strong antitubercular activity .

Antioxidant Properties

Compounds with similar structures have demonstrated antioxidant capabilities:

  • Research has indicated that tetrazole derivatives can act as effective free radical scavengers, which may help in reducing oxidative stress in biological systems .

Antihypertensive Effects

Some studies suggest that thiazole-containing compounds may exert antihypertensive effects:

  • A series of thiazole derivatives were evaluated for their ability to lower blood pressure in experimental models, showing promising results compared to standard antihypertensive drugs .

Synthesis and Characterization

The synthesis of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic synthesis techniques:

  • Formation of the tetrazole ring through cyclization reactions involving hydrazine derivatives.
  • Introduction of the thiazole moiety via nucleophilic substitution reactions.
  • Final acetamide formation through acylation processes.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies highlight the potential applications of this compound:

Case Study 1: Antituberculosis Agents

Research conducted by Kikuchi et al. demonstrated that tetrazole derivatives could serve as potent antituberculosis agents with minimal toxicity to mammalian cells . The compound's structural features suggest it may exhibit similar properties.

Case Study 2: Antioxidant Activity

A comparative study assessed various tetrazole derivatives for their antioxidant activity using DPPH assays. Results indicated that compounds with similar structural motifs showed enhanced radical scavenging abilities .

Comparative Biological Activities

The following table summarizes the biological activities of related compounds:

Compound NameActivity TypeIC50/EC50 ValuesReference
Compound AAntimicrobial1 μM
Compound BAntioxidantSignificant
Compound CAntihypertensiveNotable reduction

Mechanism of Action

The mechanism of action of 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The tetrazole and thiazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Tetrazole-Based Acetamides

The following table summarizes key analogs and their structural distinctions:

Compound Name Tetrazole Substituent Acetamide Substituent Key Structural Differences
Target Compound 3-Methylphenyl 1,3-Thiazol-2-yl Reference structure
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 3-Chloro-4-methylphenyl 2-Methoxyphenyl Chloro addition; methoxy vs. thiazole
2-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 3,4-Dimethylphenyl 5-Methyl-1,3,4-thiadiazol-2-yl Additional methyl; thiadiazole vs. thiazole
2-{[1-(2,4-Dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide 2,4-Dimethylphenyl 1,3-Thiazol-2-yl Propanamide chain vs. acetamide
2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide 2-Fluorophenyl (triazole) 3-Methylphenyl Triazole core; fluorine substituent
Key Observations:
  • Substituent Effects : Chlorine (electron-withdrawing) in may enhance electrophilicity, while methyl groups (electron-donating) in increase lipophilicity.
  • Triazole in alters ring aromaticity and electronic properties .
  • Chain Length : The propanamide analog may exhibit altered pharmacokinetics due to increased hydrophobicity.

Physicochemical Properties

  • Solubility : Methoxy groups (e.g., ) improve water solubility, whereas methyl/thiazole groups enhance lipid solubility.
  • Melting Points : Thiadiazole derivatives (e.g., ) often exhibit higher melting points due to stronger intermolecular interactions .
  • Stability : Tetrazole rings are generally stable under physiological conditions, but chloro-substituted analogs () may be prone to metabolic dehalogenation.

Biological Activity

The compound 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a member of a class of biologically active compounds that have garnered attention due to their potential therapeutic applications. This article explores its biological activities, including anticancer, antibacterial, and antiviral properties, supported by recent research findings and case studies.

  • Molecular Formula : C10H10N4OS
  • Molecular Weight : 250.277 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that thiazole and tetrazole moieties are essential for the cytotoxic activity of related compounds. For instance:

  • A study highlighted that thiazole-containing compounds exhibit significant anticancer properties with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Structure-activity relationship (SAR) analyses have shown that modifications on the phenyl ring enhance cytotoxicity against various cancer cell lines. Specifically, the presence of electron-donating groups increases activity .

2. Antibacterial Activity

The compound's antibacterial efficacy has been evaluated against various Gram-positive and Gram-negative bacteria:

  • A series of thiazole derivatives were synthesized and tested for antibacterial properties, revealing that those with specific substitutions demonstrated superior activity compared to standard antibiotics .
  • The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

3. Antiviral Activity

Preliminary studies suggest potential antiviral properties:

  • Nonannulated tetrazolyl derivatives have shown moderate in vitro activity against influenza A virus strains. The selectivity index was favorable compared to existing antiviral drugs, indicating a promising therapeutic profile .

Case Studies

  • Antitumor Efficacy :
    • In a comparative study, compounds similar to 2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide were tested on Jurkat and HT-29 cell lines. Results indicated significant apoptosis induction at concentrations lower than those required for doxorubicin .
  • Antibacterial Screening :
    • A panel of thiazole derivatives was screened using the agar dilution method against E. coli and Staphylococcus aureus. Compounds with a specific substitution pattern showed minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis for this compound indicates that:

  • The presence of both thiazole and tetrazole rings is crucial for biological activity.
  • Electron-withdrawing groups on the phenyl ring enhance anticancer activity.
Compound StructureBiological ActivityIC50 Value
Thiazole Derivative 1Anticancer1.61 µg/mL
Thiazole Derivative 2AntibacterialMIC < 10 µg/mL
Tetrazole Derivative 3Antiviral (H1N1)SI = 2

Q & A

Q. What are the key synthetic routes for preparing this compound?

The synthesis involves multi-step reactions:

  • Sulfonyl group introduction : Reacting imidazole derivatives with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (triethylamine).
  • Thioether linkage formation : Coupling sulfonylated intermediates with thiol derivatives.
  • Acetamide formation : Acylation using 3-methylphenylacetyl chloride. Critical steps include refluxing with pyridine/zeolite catalysts (150°C, 5 hours) for intermediate synthesis .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms structural integrity and regiochemistry of tetrazole and thiazole rings.
  • HPLC : Assesses purity (>95% threshold for pharmacological studies).
  • FTIR : Identifies functional groups (e.g., sulfanyl, acetamide).
  • X-ray crystallography : Resolves crystal packing and stereoelectronic effects .

Advanced Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Temperature : Higher temperatures (150°C) improve kinetics for heterocyclic coupling but may degrade heat-sensitive intermediates.
  • Solvent polarity : Ethanol or dioxane enhances solubility of hydrophobic intermediates.
  • Catalyst screening : Zeolite Y-H improves regioselectivity in thioether formation. Computational tools (e.g., ICReDD’s quantum chemical reaction path searches) reduce trial-and-error by predicting optimal conditions .

Q. What strategies establish structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents on the 3-methylphenyl or thiazole groups to probe steric/electronic effects.
  • Bioactivity profiling : Use antiproliferative assays (MTT on cancer cell lines) and kinase inhibition screens.
  • Computational docking : Predict binding affinities to targets like EGFR or COX-2, guiding rational design .

Q. How should researchers address contradictions in reported synthetic yields?

  • Reproducibility protocols : Standardize solvent grades (HPLC-grade vs. technical), catalyst batch consistency, and moisture control.
  • Kinetic studies : Monitor reaction progress via TLC or in-situ NMR to identify rate-limiting steps.
  • Byproduct analysis : Use LC-MS to detect side products affecting yield .

Q. What methodological considerations are critical for evaluating biological activity?

  • Cell-based assays : Use low DMSO concentrations (<0.1%) to avoid solvent toxicity in MTT assays.
  • ADMET profiling : Assess metabolic stability (microsomal incubation) and membrane permeability (Caco-2 models).
  • Selectivity screening : Test against off-target enzymes (e.g., cytochrome P450 isoforms) .

Q. How can computational chemistry accelerate synthesis design?

  • Transition state modeling : Density Functional Theory (DFT) identifies energy barriers for key steps (e.g., thioether bond formation).
  • Machine learning : Trains on reaction databases to recommend solvent/catalyst combinations.
  • ICReDD workflows : Integrate computational predictions with high-throughput experimentation to validate pathways .

Q. What challenges arise during purification, and how are they mitigated?

  • Chromatography : Optimize gradient elution (e.g., 10–90% acetonitrile in water) to resolve co-eluting byproducts.
  • Recrystallization : Use ethanol/water mixtures (7:3 ratio) for improved crystal lattice formation.
  • Purity monitoring : Track melting point consistency (±2°C) and TLC Rf values .

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